molecular formula C18H12Cl2O2 B2710993 2-[(2,4-Dichlorobenzyl)oxy]-1-naphthaldehyde CAS No. 321432-08-0

2-[(2,4-Dichlorobenzyl)oxy]-1-naphthaldehyde

Cat. No.: B2710993
CAS No.: 321432-08-0
M. Wt: 331.19
InChI Key: MBLSKTHLXLXJBL-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorobenzyl)oxy]-1-naphthaldehyde is an organic compound with the molecular formula C18H12Cl2O2 and a molecular weight of 331.2 g/mol It is characterized by the presence of a naphthaldehyde core substituted with a 2,4-dichlorobenzyl group through an ether linkage

Preparation Methods

The synthesis of 2-[(2,4-Dichlorobenzyl)oxy]-1-naphthaldehyde typically involves the reaction of 2,4-dichlorobenzyl alcohol with 1-naphthaldehyde in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the ether linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-[(2,4-Dichlorobenzyl)oxy]-1-naphthaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(2,4-Dichlorobenzyl)oxy]-1-naphthaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorobenzyl)oxy]-1-naphthaldehyde involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

2-[(2,4-Dichlorobenzyl)oxy]-1-naphthaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the naphthaldehyde core, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methoxy]naphthalene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2O2/c19-14-7-5-13(17(20)9-14)11-22-18-8-6-12-3-1-2-4-15(12)16(18)10-21/h1-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLSKTHLXLXJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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